molecular formula C12H8ClFO B6340883 2-Chloro-5-(3-fluorophenyl)phenol CAS No. 1214376-89-2

2-Chloro-5-(3-fluorophenyl)phenol

Cat. No.: B6340883
CAS No.: 1214376-89-2
M. Wt: 222.64 g/mol
InChI Key: GOQWZRUBRNEYLI-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorophenyl)phenol is a chlorinated phenol derivative featuring a hydroxyl group at the para position, a chlorine atom at the ortho position, and a 3-fluorophenyl substituent at the meta position (molecular formula: C₁₂H₈ClFO, molecular weight: 222.45 g/mol). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules such as pharmaceutical candidates.

Synthesis: The compound is synthesized via multi-step reactions. For example, 2-chloro-5-(3-fluorophenyl)benzoic acid undergoes conversion to an acid chloride using oxalyl chloride, followed by coupling with amines or phenols under basic conditions . Structural confirmation is achieved via LC-MS and NMR .

Properties

IUPAC Name

2-chloro-5-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQWZRUBRNEYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673445
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214376-89-2
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(3-fluorophenyl)phenol involves nucleophilic aromatic substitution. This reaction typically requires an aryl halide and a nucleophile under specific conditions. For example, the reaction between 2-chloro-5-nitrophenol and a fluorinated phenyl compound can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic aromatic substitution reactions. These reactions are carried out in high-pressure reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Chloro-5-(3-fluorophenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/mL) pKa Applications
2-Chloro-5-(3-fluorophenyl)phenol C₁₂H₈ClFO 222.45 Cl, OH, 3-fluorophenyl Not reported Not reported ~8-9* Organic synthesis intermediate
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 190.56 Cl, OH, CF₃ 87–88 (at 38 mmHg) 1.459 7.49 Organic building block
2-Chloro-5-(piperidin-1-ylmethyl)phenol C₁₂H₁₆ClNO 225.71 Cl, OH, piperidine Not reported Not reported Not reported Pharmaceutical research
2-Chloro-5-(boronate ester)phenol C₁₂H₁₆BClO₃ 254.52 Cl, OH, dioxaborolane Not reported Not reported Not reported Suzuki coupling scaffold

*Estimated based on phenolic pKa trends.

Key Observations :

  • The latter’s lower molecular weight and trifluoromethyl group contribute to its higher density (1.459 g/mL) .
  • Reactivity : The boronate ester derivative (C₁₂H₁₆BClO₃ ) is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperidine-substituted analogue may exhibit enhanced solubility in acidic environments due to its basic nitrogen .

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